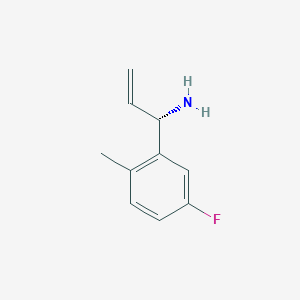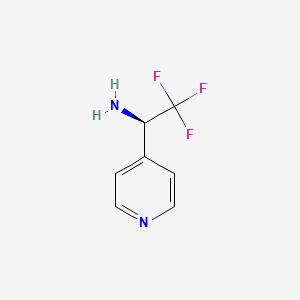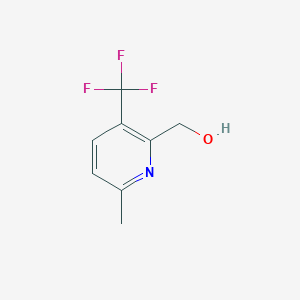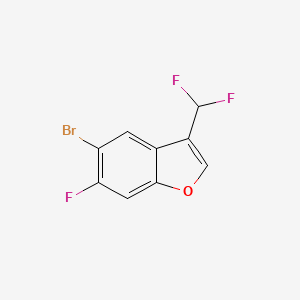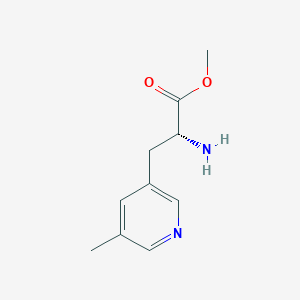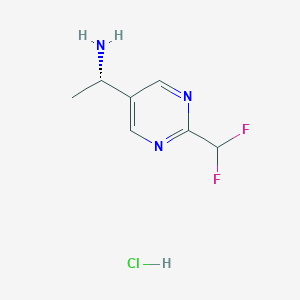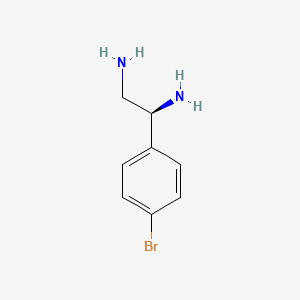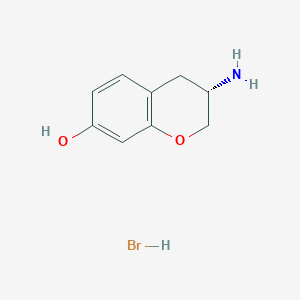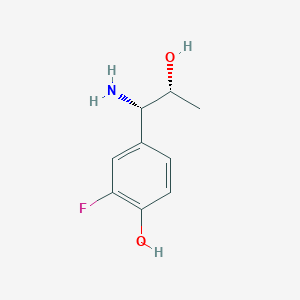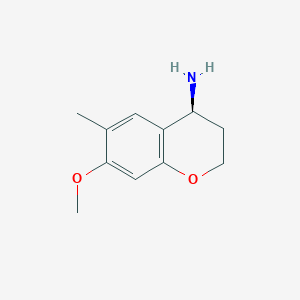
(S)-7-Methoxy-6-methylchroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-Methoxy-6-methylchroman-4-amine is a chiral compound belonging to the chroman family Chromans are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Methoxy-6-methylchroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Methoxylation: Introduction of the methoxy group at the 7th position.
Methylation: Addition of a methyl group at the 6th position.
Amination: Introduction of the amine group at the 4th position, ensuring the correct stereochemistry.
Industrial Production Methods: Industrial production may involve optimizing the above synthetic steps for large-scale production. This includes using catalysts to increase yield and purity, and employing continuous flow reactors to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated amine derivatives.
Scientific Research Applications
(S)-7-Methoxy-6-methylchroman-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-7-Methoxy-6-methylchroman-4-amine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular responses. For example, it may inhibit oxidative stress pathways, providing antioxidant benefits.
Comparison with Similar Compounds
®-7-Methoxy-6-methylchroman-4-amine: The enantiomer of the compound, which may have different biological activities.
7-Methoxy-6-methylchroman-4-ol: A related compound with a hydroxyl group instead of an amine.
6-Methylchroman-4-amine: Lacks the methoxy group, which may affect its activity.
Uniqueness: (S)-7-Methoxy-6-methylchroman-4-amine is unique due to its specific stereochemistry and the presence of both methoxy and amine groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(4S)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8-9(12)3-4-14-11(8)6-10(7)13-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
HFOLBJULRLSFBS-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1OC)OCC[C@@H]2N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)OCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



